5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride chemical properties
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry and materials science, renowned for its diverse biological activities and potent metal-chelating capabilities.[1] This technical guide provides a detailed exploration of a specific derivative, 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride. We will dissect its fundamental chemical and physical properties, synthesis and characterization methodologies, and core reactivity mechanisms. By grounding these properties in practical applications, from drug development to corrosion inhibition, this document serves as a comprehensive resource for researchers aiming to harness the unique potential of this compound.
Core Molecular Profile and Physicochemical Properties
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is a derivative of 8-hydroxyquinoline, featuring an ethoxymethyl substituent at the C5 position of the quinoline ring system.[2] This substitution, combined with the foundational 8-HQ core, imparts a unique combination of lipophilicity, hydrogen bonding capability, and steric influence that dictates its interactions and utility. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and formulation studies.
The foundational 8-hydroxyquinoline structure consists of a pyridine ring fused to a phenol ring.[3] This arrangement creates a molecule with typical phenolic properties, including the ability to participate in reactions like coupling with diazonium cations and the Fries rearrangement.[3]
Key Physicochemical Data
A summary of the essential properties of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is presented below. These parameters are fundamental for designing experimental protocols, including dissolution, formulation, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 239.70 g/mol | [2][4] |
| CAS Number | 1418117-78-8 | [4] |
| Appearance | White to light yellow crystalline powder (inferred) | [5][6] |
| Solubility | Soluble in various organic solvents. | [2] |
| pKa (8-HQ parent) | ~9.9 (for the phenolic hydroxyl group) | [7] |
Structural and Crystallographic Insights
The molecule's geometry is central to its function. The quinoline ring system is essentially planar.[8] X-ray diffraction studies on the closely related compound, 5-(hydroxymethyl)-8-quinolinol hydrochloride, reveal a fused-ring system with minimal deviation from planarity.[8] In the solid state, the hydrochloride form engages in significant hydrogen bonding, with N—H···Cl and O—H···Cl interactions forming dimers.[8] These intermolecular forces are critical in determining the crystal lattice energy, melting point, and dissolution kinetics.
Caption: Chemical structure of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride.
Synthesis and Structural Elucidation
The synthesis of 5-substituted 8-hydroxyquinoline derivatives can be approached through several established routes. Understanding these pathways is crucial for process development, impurity profiling, and the generation of novel analogs.
Synthetic Strategies
Two primary strategies are commonly employed for creating the 8-hydroxyquinoline core and its derivatives:
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Skraup Synthesis: This classic method involves the cyclization of an appropriate amino compound (like 2-aminophenol derivatives) with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2] It is a robust method for constructing the quinoline ring system from simple precursors.
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Alkylation/Substitution Reactions: For derivatives like 5-(Ethoxymethyl)-8-hydroxyquinoline, a common approach is the direct modification of the 8-hydroxyquinoline parent molecule. The introduction of the ethoxymethyl group can be achieved via alkylation of 8-hydroxyquinoline with an ethoxymethyl halide under basic conditions.[2] This allows for precise placement of the desired substituent.
Caption: Generalized workflow for the synthesis of the target compound.
Spectroscopic Characterization
Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compound. A combination of spectroscopic techniques is employed for this self-validating process.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable.
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¹H NMR: Would confirm the presence of protons on the quinoline ring, the ethoxy group (a characteristic triplet and quartet), and the methylene bridge. The specific chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.
-
¹³C NMR: Would show the correct number of carbon signals, including those of the fused aromatic rings and the aliphatic ethoxymethyl side chain.
-
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups.[9] Characteristic peaks would include O-H stretching from the hydroxyl group, C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the quinoline ring, and C-O stretching from the ether linkage.
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Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Core Chemical Reactivity: The Power of Chelation
The defining chemical property of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[10] This activity is the mechanistic basis for many of its biological and industrial applications.
Mechanism of Metal Chelation
Chelation occurs through the concerted action of the phenolic hydroxyl group at the C8 position and the nitrogen atom of the pyridine ring.[2] Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the lone pair of electrons on the nitrogen atom form a stable five-membered ring with a metal cation.[3] This chelation sequesters the metal ion, altering its solubility, redox potential, and bioavailability. This property is leveraged in applications ranging from analytical chemistry for metal detection to antimicrobial agents that disrupt microbial metal homeostasis.[2][10]
Caption: Bidentate chelation of a metal ion (M²⁺) by the 8-HQ scaffold.
Field-Proven Applications and Mechanistic Insights
The chemical properties of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride underpin its utility across diverse scientific fields. The 8-HQ core is a versatile building block for creating pharmacologically active agents.[9]
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Drug Development: 8-HQ derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and neuroprotective effects.[9][10][11][12] Their mechanism often involves the chelation of essential metal ions like iron, copper, or zinc, which disrupts critical enzymatic processes in pathogens or cancer cells.[13][11][12] The ethoxymethyl group at C5 can modulate the compound's lipophilicity and steric profile, potentially enhancing cell permeability and target engagement.
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Corrosion Inhibition: The ability to form stable, insoluble chelate complexes with metals like iron and copper makes 8-HQ derivatives effective corrosion inhibitors.[2][5] They adsorb onto the metal surface, forming a protective film that prevents oxidative damage, a principle widely used in industrial water systems and for protecting metal equipment.[5]
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Analytical Chemistry: The formation of distinctly colored or fluorescent metal complexes allows 8-HQ derivatives to be used as sensitive reagents for the detection and quantification of metal ions.[2][5][10]
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Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq3) is a foundational material in Organic Light-Emitting Diodes (OLEDs).[7][11] Substituents on the quinoline ring can tune the electronic properties and luminescent characteristics of these materials.[7]
Exemplar Experimental Protocol: Validation of Metal Chelation
To provide a practical context, this section outlines a self-validating protocol to quantify the metal-chelating activity of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride using UV-Visible spectrophotometry.
Objective: To determine the stoichiometry and binding affinity of the complex formed between the compound and a divalent metal ion (e.g., Cu²⁺).
Pillar of Trustworthiness: This protocol uses the continuous variation method (Job's plot), a standard and robust technique for determining the stoichiometry of a binding event in solution. The observation of an isosbestic point provides internal validation that a two-state system (free ligand and complex) is being observed.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Accurately prepare a 1 mM stock solution of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride in a suitable buffered solvent (e.g., 50% ethanol/50% 10 mM HEPES buffer, pH 7.4). Causality: A buffer is critical to ensure the deprotonation state of the hydroxyl group is consistent, as chelation is pH-dependent.
-
Prepare a 1 mM stock solution of a metal salt (e.g., CuSO₄) in the same buffered solvent.
-
-
Continuous Variation Analysis (Job's Plot):
-
In a series of 1.5 mL microcentrifuge tubes, prepare mixtures of the ligand and metal stock solutions where the total molar concentration is constant (e.g., 100 µM), but the mole fraction of the ligand varies from 0 to 1. The total volume should be constant (e.g., 1 mL).
-
Example for Tube 1 (Mole Fraction Ligand = 0.1): Mix 100 µL of 1 mM ligand stock, 900 µL of 1 mM metal stock, and bring to a final volume of 10 mL with the buffered solvent. (This creates a 100 µM total concentration). Adjust volumes for other mole fractions accordingly.
-
Allow the solutions to equilibrate for 30 minutes at room temperature.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorbance spectrum for each mixture from 250 nm to 600 nm. Use the buffered solvent as a blank.
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex, which should differ from that of the free ligand.
-
-
Data Analysis:
-
Calculate the absorbance difference (ΔA) at the complex's λₘₐₓ by subtracting the theoretical absorbance of the components assuming no interaction.
-
Plot ΔA versus the mole fraction of the ligand. The peak of this plot will indicate the stoichiometry of the complex (e.g., a peak at 0.67 suggests a 2:1 ligand-to-metal ratio).
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Conclusion
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride is more than just a chemical compound; it is a versatile tool for scientific exploration. Its properties, rooted in the foundational 8-hydroxyquinoline scaffold, are a testament to the power of privileged structures in chemistry. From its predictable synthesis and robust characterization to its powerful metal-chelating activity, every aspect of this molecule offers opportunities for innovation. For researchers in drug discovery, materials science, and analytical chemistry, a deep understanding of these core chemical properties is the first step toward unlocking its full potential.
References
-
Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
El Amane, M., et al. (2008). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved February 5, 2026, from [Link]
-
5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride, 95% Purity, C12H14ClNO2, 1 gram. (n.d.). American Custom Chemicals Corporation. Retrieved February 5, 2026, from [Link]
- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.
-
8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire. Retrieved February 5, 2026, from [Link]
-
The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6375. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
(PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (n.d.). OCL-Applied Materials & Technology. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (n.d.). MedChemComm (RSC Publishing). Retrieved February 5, 2026, from [Link]
-
Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved February 5, 2026, from [Link]
Sources
- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Buy 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride | 1418117-78-8 [smolecule.com]
- 3. rroij.com [rroij.com]
- 4. calpaclab.com [calpaclab.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 8. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. autechindustry.com [autechindustry.com]

